Bienvenue dans la boutique en ligne BenchChem!

Isochlorogenic acid b

TRPV3 channel Dermatitis Chronic pruritus

Isochlorogenic acid B (IAB; 3,4-dicaffeoylquinic acid; CAS 32451-88-0) is a dicaffeoylquinic acid (DCQA) regioisomer belonging to the chlorogenic acid polyphenol family, characterized by two caffeoyl moieties esterified at the 3- and 4-positions of a quinic acid core. It is one of six possible DCQA isomers and is commonly co-isolated with its closest structural analogs: isochlorogenic acid A (3,5-DCQA), isochlorogenic acid C (4,5-DCQA), and the mono-caffeoyl chlorogenic acid (5-CQA).

Molecular Formula C25H24O12
Molecular Weight 516.4 g/mol
CAS No. 32451-88-0
Cat. No. B3432505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochlorogenic acid b
CAS32451-88-0
Molecular FormulaC25H24O12
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1
InChIKeyUFCLZKMFXSILNL-PSEXTPKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isochlorogenic Acid B (3,4-Dicaffeoylquinic Acid): Regioisomer-Specific Evidence for Procurement Decisions


Isochlorogenic acid B (IAB; 3,4-dicaffeoylquinic acid; CAS 32451-88-0) is a dicaffeoylquinic acid (DCQA) regioisomer belonging to the chlorogenic acid polyphenol family, characterized by two caffeoyl moieties esterified at the 3- and 4-positions of a quinic acid core [1]. It is one of six possible DCQA isomers and is commonly co-isolated with its closest structural analogs: isochlorogenic acid A (3,5-DCQA), isochlorogenic acid C (4,5-DCQA), and the mono-caffeoyl chlorogenic acid (5-CQA) [2]. The regiochemistry of caffeoyl substitution dictates the compound's three-dimensional pharmacophore, directly influencing target binding, metabolic stability, and biological activity profiles across isomer pairs [3].

Why Isochlorogenic Acid B Cannot Be Interchanged with Other DCQA Isomers: The Regiochemistry-Driven Differentiation Problem


Despite sharing an identical molecular formula (C₂₅H₂₄O₁₂, MW 516.45) and the same number of hydroxyl groups, DCQA regioisomers exhibit divergent biological behaviors because the spatial positioning of the two caffeoyl esters on the quinic acid scaffold alters hydrogen-bonding networks, steric accessibility, and molecular recognition at protein targets [1]. Direct comparative studies have demonstrated that 3,4-DCQA (IAB) and 3,5-DCQA (IAA) exhibit equivalent antioxidant capacity in some assays, while 4,5-DCQA (ICAC) is superior in others—confirming that even within the DCQA subclass, simple in-class substitution is pharmacologically unjustified [2]. Critically, the isomer-specific degradation pattern during gastrointestinal transit (3,5-DCQA undergoes 63–67% loss while 3,4-DCQA is preserved or generated via isomeric transformation) further demonstrates that procurement of a specific isomer, rather than a generic DCQA mixture, is essential for reproducible experimental outcomes [3]. The quantitative evidence below establishes precisely when and why Isochlorogenic acid B must be specified over its nearest structural neighbors.

Isochlorogenic Acid B — Quantitative Differentiation Evidence Against Closest Comparators


TRPV3 Ion Channel Inhibition: IAB Is 3-Fold More Potent Than Its Regioisomer IAA

In a direct head-to-head whole-cell patch-clamp study, isochlorogenic acid B (IAB) inhibited human TRPV3 currents with an IC₅₀ of 0.9 ± 0.3 μmol/L, making it approximately 3-fold more potent than its regioisomer isochlorogenic acid A (IAA; IC₅₀ = 2.7 ± 1.3 μmol/L) [1]. At the single-channel level, IAB reduced the channel open probability from 26.9 ± 5.5% (carvacrol-activated) to 3.2 ± 1.1%, comparable to IAA (3.7 ± 1.2%) [1]. Crucially, IAB selectively rescued keratinocyte (HaCaT) cell death induced by the TRPV3 agonist carvacrol—a functional endpoint not reported for IAA—reducing the cell death ratio from 13.0 ± 2.1% to near-baseline levels at 100 μmol/L [1]. Both isomers showed no inhibition of TRPV1, TRPV4, or TRPA1 at 50 μmol/L, confirming TRPV3 selectivity [1].

TRPV3 channel Dermatitis Chronic pruritus Ion channel pharmacology

Anti-HBV Activity: 3,4-DCQA Achieves 5-Fold Greater HBsAg Inhibition Than Lamivudine at Equivalent Concentration

In HepG2.2.15 cells treated for 8 days, 3,4-dicaffeoylquinic acid at 100 μg/mL inhibited hepatitis B surface antigen (HBsAg) production by 50.23% (p < 0.01 vs vehicle), whereas the standard-of-care nucleoside analog lamivudine at the same concentration achieved only 10.01% inhibition [1]. For HBeAg, 3,4-DCQA achieved 29.77% inhibition at 100 μg/mL, while lamivudine showed no measurable HBeAg inhibition at any tested concentration [1]. The selectivity index (SI = CC₅₀/IC₅₀) for 3,4-DCQA exceeded 7.99 for HBeAg inhibition (CC₅₀ > 400 μg/mL), and the compound demonstrated in vivo efficacy by reducing HBV DNA in transgenic mice at 50 mg/kg oral dosing [2]. The proposed mechanism involves upregulation of heme oxygenase-1 (HO-1), which reduces HBV core protein stability and blocks replenishment of nuclear cccDNA—a mechanism distinct from lamivudine's polymerase inhibition [2].

Anti-HBV HBsAg inhibition Hepatitis B cccDNA

Gastrointestinal Stability: 3,4-DCQA Is Preserved During Intestinal Transit While 3,5-DCQA Degrades by 63–67%

Using a combined in vitro digestion/Caco-2 intestinal absorption model, Villalva et al. demonstrated that the transition from simulated gastric medium to intestinal environment caused a 63–67% loss of 3,5-dicaffeoylquinic acid (3,5-DCQA; isochlorogenic acid A) [1]. In stark contrast, 3,4-DCQA and 4,5-DCQA concentrations increased significantly during the same intestinal phase, a phenomenon attributed to pH-dependent or enzyme-mediated isomeric transformation of 3,5-DCQA into the thermodynamically more stable 3,4- and 4,5-isomers [1]. This divergent stability profile means that in any experimental system involving gastrointestinal or intestinal pH conditions, 3,4-DCQA maintains or increases its effective concentration while 3,5-DCQA is largely eliminated before absorption.

Bioavailability Intestinal stability Isomeric transformation In vitro digestion

Hepatoprotective Potency: 3,4-DCQA Surpasses Glycyrrhizin in Cultured Hepatocyte Protection

In a classic hepatoprotective screening study using primary cultured rat hepatocytes exposed to CCl₄-induced toxicity, 3,4-di-O-caffeoyl quinic acid (3,4-DCQA) was more potent than glycyrrhizin—the widely used hepatoprotective positive control—at an equivalent concentration of 10 μg/mL [1]. Among four dicaffeoyl quinic acid derivatives isolated from propolis water extract (methyl 3,4-di-O-caffeoyl quinate, 3,4-di-O-caffeoyl quinic acid, methyl 4,5-di-O-caffeoyl quinate, and 3,5-di-O-caffeoyl quinic acid), 3,4-DCQA demonstrated superior activity to both glycyrrhizin and the mono-caffeoyl analogs chlorogenic acid and caffeic acid [1]. Quinic acid alone showed no hepatoprotective effect, confirming that the dicaffeoyl esterification pattern—and specifically the 3,4-substitution—is essential for activity [1]. In a separate in vivo study, 3,4-DCQA (10 mg/kg, p.o.) significantly decreased hepatic lipid peroxidation and increased glutathione content in acetaminophen-treated rats [2].

Hepatoprotection CCl₄ toxicity Liver injury Propolis

Immunomodulatory Bias: 3,4-DCQA Exhibits Th2-Inclined Anti-Inflammatory Profile Distinct from Th1-Inclined Mono-Caffeoyl Analogs

In a systematic evaluation of eleven caffeic acid derivatives using mouse primary splenocyte Th1/Th2 cytokine secretion profiling and principal component analysis (PCA), 3,4-dicaffeoylquinic acid (3,4-DCQA) clustered with a Th2-inclined immunomodulatory profile, characterized by relative enhancement of IL-4 and IL-10 secretion [1]. This profile is speculated to confer anti-inflammatory potential. In direct contrast, the mono-caffeoyl analogs caffeic acid (CA), 3-O-caffeoylquinic acid (3-CQA), and 5-O-caffeoylquinic acid (5-CQA) exhibited a Th1-inclined immune response with higher IL-2 and TNF-α induction, suggesting potent anti-allergic but potentially pro-inflammatory characteristics [1]. The half-maximal inhibitory concentration (cytotoxicity IC₅₀) of DCQAs against splenocytes ranged from 18.0–37.8 μM, higher (more cytotoxic) than caffeoylquinic acids (45.6–52.3 μM) and caffeic acid (49.4 μM), indicating that the dicaffeoyl substitution pattern confers distinct immunopharmacological properties beyond simple potency shifts [1].

Immunomodulation Th1/Th2 balance Anti-inflammatory Cytokine

Isochlorogenic Acid B — Evidence-Backed Research and Industrial Application Scenarios


TRPV3-Targeted Dermatological and Pruritus Research

Isochlorogenic acid B is the preferred DCQA isomer for TRPV3 channel pharmacology studies. With an IC₅₀ of 0.9 μM—3-fold more potent than its isomer IAA—and demonstrated selectivity over TRPV1, TRPV4, and TRPA1, IAB serves as a validated pharmacological tool for dissecting TRPV3-mediated signaling in keratinocytes [1]. Its unique ability to rescue carvacrol-induced keratinocyte death makes it specifically suited for Olmsted syndrome, atopic dermatitis, and chronic pruritus models where TRPV3 gain-of-function is implicated [1].

Anti-HBV Drug Discovery Targeting cccDNA Maintenance

3,4-DCQA is indicated for hepatitis B research programs focused on cccDNA depletion strategies. Its 5-fold superior HBsAg inhibition compared to lamivudine (50.23% vs 10.01% at 100 μg/mL) and unique HBeAg inhibitory activity are attributed to HO-1-mediated reduction of HBV core protein stability, a mechanism orthogonal to polymerase inhibition [2]. This makes 3,4-DCQA a critical probe for combination strategies addressing the cccDNA reservoir that sustains chronic HBV infection [2].

Oral Bioavailability Studies Requiring Intestinal Stability

For any experimental design involving oral administration, enteric formulation, or simulated gastrointestinal digestion, 3,4-DCQA is the structurally preferred DCQA isomer. The documented 63–67% intestinal degradation of 3,5-DCQA—coupled with the concurrent increase in 3,4-DCQA via isomeric transformation—means that 3,4-DCQA provides more reliable and reproducible exposure in oral bioavailability experiments than its 3,5-substituted isomer [3].

Hepatoprotection Screening and Liver Injury Model Research

3,4-DCQA is a high-potency reference compound for hepatoprotection assays, outperforming glycyrrhizin at equivalent concentration (10 μg/mL) in CCl₄-challenged primary hepatocytes [4]. Its demonstrated in vivo efficacy at 10 mg/kg (p.o.) in acetaminophen-induced hepatotoxicity—mediated through lipid peroxidation suppression and glutathione restoration—positions it as a benchmark positive control or lead scaffold for liver-protective drug development [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isochlorogenic acid b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.